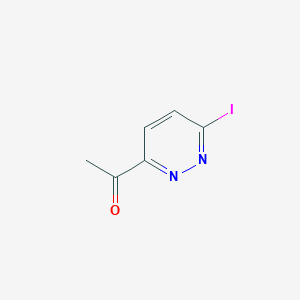
2-(4-Amino-5-(2,4-difluorophenyl)-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-5-(2,4-difluorophenyl)-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an amino group, a difluorophenyl group, and an ethanol group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(2,4-difluorophenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 2,4-difluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethylene oxide to introduce the ethanol group. The reaction conditions usually involve refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and specific reaction conditions are often employed to ensure the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-(2,4-difluorophenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
2-(4-Amino-5-(2,4-difluorophenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-(2,4-difluorophenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the amino group can form hydrogen bonds with target molecules. The ethanol group may also play a role in its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-5-phenyl-1H-pyrazol-1-yl)ethanol: Lacks the difluorophenyl group, which may result in different biological activities.
2-(4-Amino-5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl)ethanol: Contains chlorine atoms instead of fluorine, which can affect its reactivity and binding properties.
2-(4-Amino-5-(3,5-difluorophenyl)-1H-pyrazol-1-yl)ethanol: Similar structure but with different fluorine substitution pattern.
Uniqueness
The presence of the 2,4-difluorophenyl group in 2-(4-Amino-5-(2,4-difluorophenyl)-1H-pyrazol-1-yl)ethanol imparts unique properties, such as enhanced binding affinity and specific reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11F2N3O |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-[4-amino-5-(2,4-difluorophenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H11F2N3O/c12-7-1-2-8(9(13)5-7)11-10(14)6-15-16(11)3-4-17/h1-2,5-6,17H,3-4,14H2 |
InChI Key |
SLFMNBGUNXKQEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=NN2CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


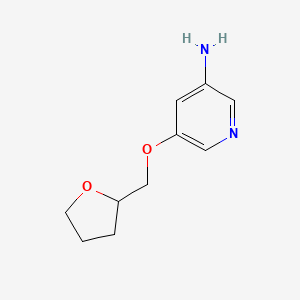

![3-((4-(tert-Butyl)benzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11778997.png)
![6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11779007.png)

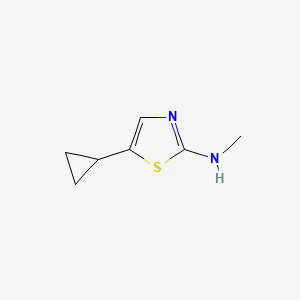
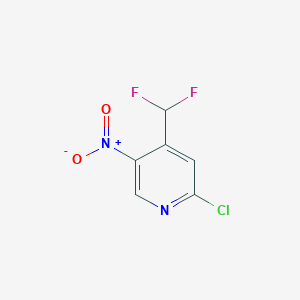
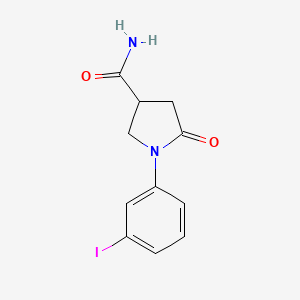

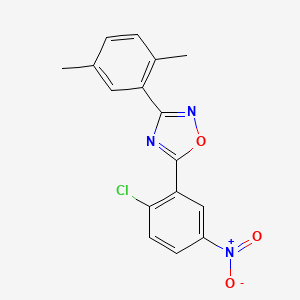
![2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11779048.png)
![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid](/img/structure/B11779053.png)

